An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Chemical Properties and Potential Applications
An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromobenzofuran-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.
Core Chemical Properties
7-Bromobenzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core structure, which is prevalent in many biologically active natural products and synthetic molecules. The presence of a bromine atom at the 7-position and a carboxylic acid group at the 2-position significantly influences its chemical reactivity and potential pharmacological profile.
Table 1: Physicochemical Properties of 7-Bromobenzofuran-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 550998-59-9 | [1][2][3] |
| Molecular Formula | C₉H₅BrO₃ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Boiling Point | 370.9°C at 760 mmHg | [1][4] |
| Melting Point | Not available | |
| Appearance | Powder | [3] |
| Storage | 2-8°C, dry, sealed | [1][4] |
Table 2: Solubility Profile of 7-Bromobenzofuran-2-carboxylic acid
| Solvent | Solubility | Source |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
Spectroscopic Data
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | broad singlet |
| H-3 (furan ring) | ~7.0 - 7.5 | singlet |
| Aromatic Protons (H-4, H-5, H-6) | ~7.2 - 7.8 | multiplet |
Note: The chemical shifts of aromatic protons are influenced by the bromine substituent and the fused furan ring.
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift Range (ppm) | |---|---|---| | Carboxylic Acid (C=O) | 160 - 180 | | C-2 (furan ring) | ~145 - 155 | | C-3 (furan ring) | ~110 - 120 | | C-3a (bridgehead) | ~120 - 130 | | C-4 | ~120 - 130 | | C-5 | ~120 - 130 | | C-6 | ~125 - 135 | | C-7 (C-Br) | ~115 - 125 | | C-7a (bridgehead) | ~150 - 160 |
Table 5: Key Infrared (IR) Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Table 6: Expected Mass Spectrometry Fragmentation
| Fragment | m/z | Description |
| [M]⁺ | 240/242 | Molecular ion (presence of Br isotopes) |
| [M-OH]⁺ | 223/225 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 195/197 | Loss of carboxylic acid group |
| [M-Br]⁺ | 161 | Loss of bromine atom |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 7-Bromobenzofuran-2-carboxylic acid is not published, established methods for the synthesis of related benzofuran-2-carboxylic acids can be adapted.
Microwave-Assisted Perkin Rearrangement
A highly efficient method for the synthesis of benzofuran-2-carboxylic acids involves the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[7]
Experimental Protocol:
-
Bromination of the Coumarin Precursor: The corresponding 7-bromocoumarin is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent under microwave irradiation to yield the 3,7-dibromocoumarin.
-
Perkin Rearrangement: The purified 3,7-dibromocoumarin is then subjected to a base-catalyzed rearrangement. A mixture of the dibromocoumarin and sodium hydroxide in ethanol is irradiated in a microwave reactor.
-
Work-up and Purification: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with hydrochloric acid precipitates the crude 7-Bromobenzofuran-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Microwave-assisted Perkin rearrangement synthesis.
Synthesis from o-Bromophenol
A two-step synthesis starting from o-bromophenol has been patented for the preparation of 7-bromobenzofuran, a precursor to the carboxylic acid.[8]
Experimental Protocol:
-
Etherification: o-Bromophenol is reacted with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in the presence of a base to form 1-bromo-2-(2,2-dimethoxyethoxy)benzene.
-
Cyclization and Carboxylation: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to yield 7-bromobenzofuran. Subsequent carboxylation at the 2-position, for instance, via lithiation followed by reaction with carbon dioxide, would yield the final product.
Caption: Synthesis from o-bromophenol.
Chemical Reactivity and Potential Applications
The chemical reactivity of 7-Bromobenzofuran-2-carboxylic acid is dictated by the interplay of the benzofuran ring system, the carboxylic acid group, and the bromine substituent. The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, which is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.[9] The bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex molecular architectures.[1]
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of brominated benzofuran derivatives. For instance, certain 5-bromobenzofuran derivatives have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9] The mechanism of action for some benzofuran derivatives involves the inhibition of key signaling pathways, such as NF-κB, which is crucial for cancer cell survival and proliferation.[13]
Table 7: Anticancer Activity of Selected Brominated Benzofuran Derivatives (for reference)
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 5-Bromobenzofuran derivative 9e | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 | [9] |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | K562 (Leukemia) | ~5 | [12] |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | HL-60 (Leukemia) | ~0.1 | [12] |
Note: This data is for structurally related compounds and not for 7-Bromobenzofuran-2-carboxylic acid itself.
Caption: Potential inhibition of the NF-κB signaling pathway.
Anti-inflammatory and Neuroleptic Potential
Benzofuran derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.[11][12] Some compounds have shown the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[11] Furthermore, certain dihydrobenzofuran carboxamides have been evaluated as potential atypical neuroleptic agents.[14] Given these precedents, 7-Bromobenzofuran-2-carboxylic acid represents a scaffold of interest for the development of novel therapeutics targeting inflammatory and central nervous system disorders.
Conclusion
7-Bromobenzofuran-2-carboxylic acid is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure offers multiple points for modification, allowing for the generation of diverse libraries of compounds for biological screening. While specific experimental data for this particular molecule is limited, the broader class of benzofuran derivatives has demonstrated promising anticancer, anti-inflammatory, and neuroprotective activities. Further investigation into the synthesis, derivatization, and comprehensive biological evaluation of 7-Bromobenzofuran-2-carboxylic acid is warranted to fully explore its therapeutic potential. This technical guide provides a solid foundation for researchers to initiate such studies.
References
- 1. rsc.org [rsc.org]
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- 4. 7-Bromobenzofuran-2-carboxylic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
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- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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